

An In-depth Technical Guide to the Antibiotic PF 1052

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Compound of Interest

Compound Name: Antibiotic PF 1052

Cat. No.: B605518

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiotic PF 1052, with the Chemical Abstracts Service (CAS) number 147317-15-5, is a fungal metabolite originally isolated from *Phoma* sp. This technical guide provides a comprehensive overview of PF 1052, including its physicochemical properties, antimicrobial activity, and its notable role as a specific inhibitor of neutrophil migration. Detailed experimental protocols for its synthesis, isolation, and biological assays are presented, along with an exploration of its PI3K-independent mechanism of action in neutrophils. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, immunology, and microbiology.

Introduction

PF 1052 is a structurally unique natural product that has garnered attention for its dual biological activities. Initially identified as an antibiotic with activity against Gram-positive and anaerobic bacteria, subsequent research has revealed its potent and specific inhibitory effects on neutrophil migration. This latter property makes PF 1052 a compelling candidate for further investigation as a potential anti-inflammatory agent. This guide synthesizes the available technical data on PF 1052 to facilitate its study and potential development.

Physicochemical Properties

A summary of the key physicochemical properties of **Antibiotic PF 1052** is presented in Table 1.

Table 1: Physicochemical Properties of **Antibiotic PF 1052**

Property	Value	Reference(s)
CAS Number	147317-15-5	[1] [2]
Molecular Formula	C ₂₆ H ₃₉ NO ₄	[1]
Molecular Weight	429.59 g/mol	[1]
Appearance	Solid	[1]
Purity	>98%	[1] [2]
Solubility	Soluble in DMSO and Methanol	[3] [4]
Storage	Store at -20°C under desiccating conditions	[1]
Source	Phoma sp.	[1] [5]

Antimicrobial Activity

PF 1052 has demonstrated activity against a range of Gram-positive and anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Minimum Inhibitory Concentration (MIC) Data

The known MIC values for PF 1052 against various microorganisms are summarized in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of PF 1052 against Selected Microorganisms

Microorganism	MIC (µg/mL)	Reference(s)
Staphylococcus aureus	3.13	[3][5]
Streptomyces parvulus	0.78	[3][5]
Clostridium perfringens	0.39	[3]

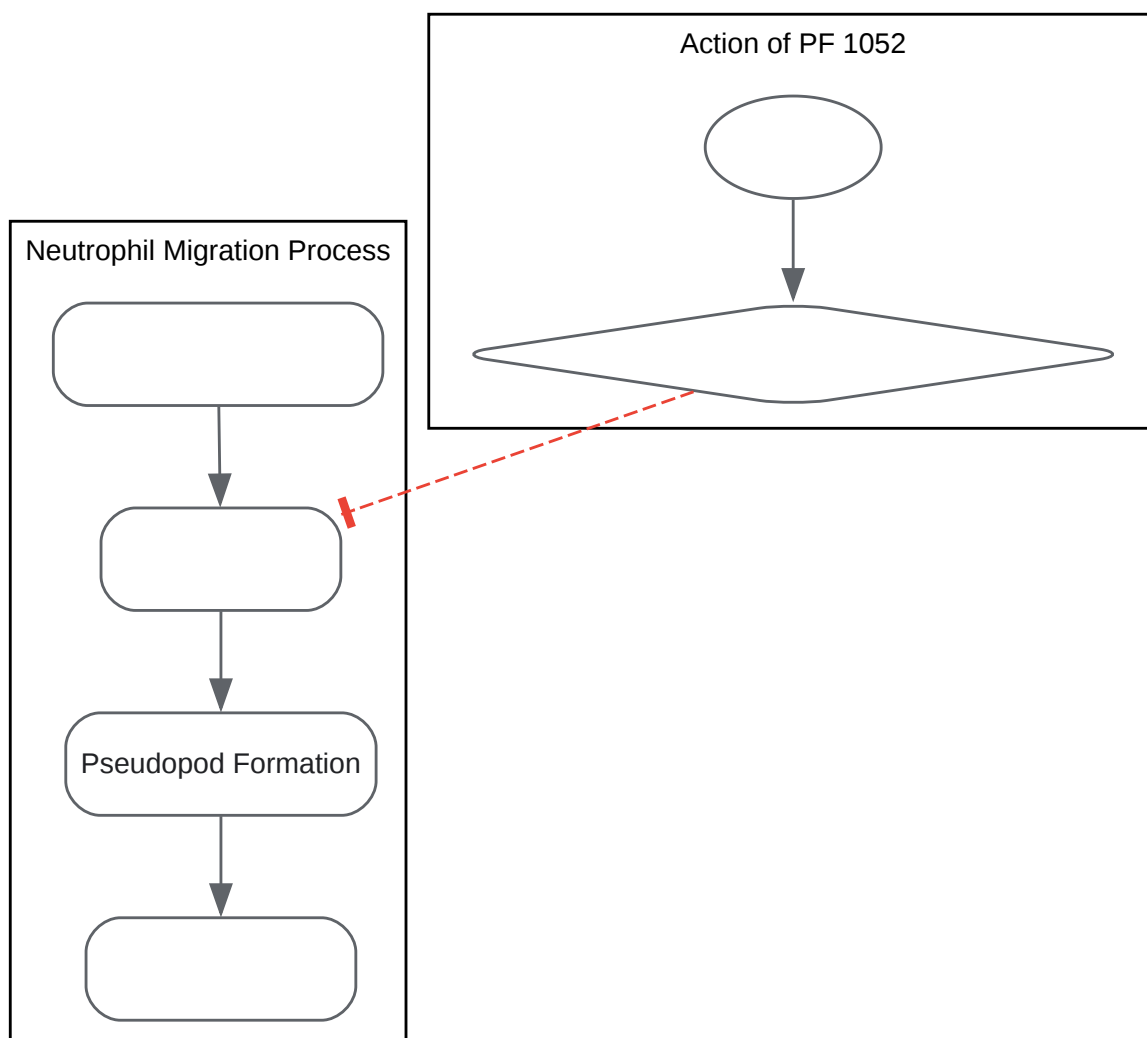
Inhibition of Neutrophil Migration

A significant biological activity of PF 1052 is its potent and specific inhibition of neutrophil migration. This effect has been demonstrated in vivo using a zebrafish model.

Mechanism of Action

Studies have shown that PF 1052 inhibits neutrophil migration through a mechanism that is independent of the Phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) signaling pathway. Neutrophils treated with PF 1052 exhibit a failure to form pseudopods and appear rounded, suggesting a defect in the regulation of the actin cytoskeleton. While the precise molecular target has not been definitively identified, this PI3K-independent action points towards the modulation of other critical pathways involved in cell polarization and motility, such as those regulated by the Rho family of small GTPases (e.g., Rac, Cdc42, and RhoA).

The following diagram illustrates a proposed logical workflow for how PF 1052 may inhibit neutrophil migration by affecting cell polarization, a critical step for directed cell movement.



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Proposed inhibitory action of PF 1052 on neutrophil migration.

Experimental Protocols

This section provides detailed methodologies for key experiments related to PF 1052.

Minimum Inhibitory Concentration (MIC) Assay

The following protocol is a standard broth microdilution method for determining the MIC of PF 1052.

Materials:

- PF 1052 stock solution (in DMSO)
- Mueller-Hinton Broth (MHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Sterile 96-well microtiter plates
- Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

- Prepare a serial two-fold dilution of PF 1052 in MHB in a 96-well plate. The final volume in each well should be 100 μ L.
- Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Add 100 μ L of the diluted bacterial suspension to each well containing the PF 1052 dilutions.
- Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of PF 1052 that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.

Isolation of PF 1052 from Phoma sp.

The following is a general protocol for the isolation and purification of PF 1052 based on patent literature.

Materials:

- Culture of Phoma sp. PF 1052 strain
- Nutrient medium for fungal culture
- Diatomaceous earth
- Acetone
- Ethyl acetate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

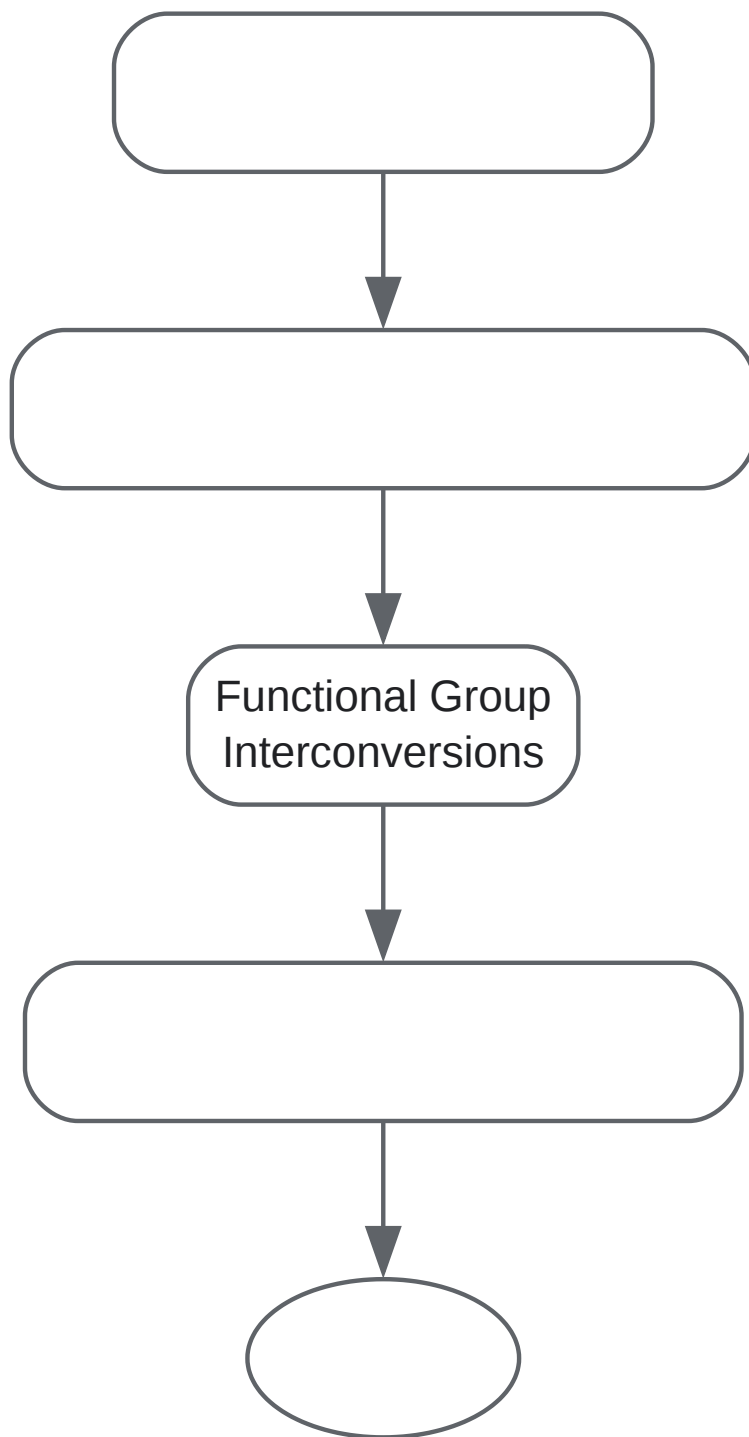
Procedure:

- Culture the Phoma sp. PF 1052 strain in a suitable nutrient medium.
- After cultivation, add diatomaceous earth as a filter aid and filter the culture to separate the mycelia from the filtrate.
- Extract the mycelia with 70% aqueous acetone.
- Remove the acetone from the extract under reduced pressure.
- Extract the resulting aqueous concentrate with ethyl acetate.
- Concentrate the ethyl acetate extract to dryness to obtain a crude extract.
- Purify the crude extract using silica gel column chromatography, eluting with a gradient of appropriate solvents (e.g., a hexane-ethyl acetate gradient) to isolate PF 1052.

Total Synthesis of PF 1052

The total synthesis of PF 1052 has been reported and involves a multi-step process. A key step in the synthesis is an intramolecular Diels-Alder reaction to construct the decalin core.

The following diagram outlines the high-level workflow for the total synthesis of PF 1052.



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High-level workflow for the total synthesis of PF 1052.

Zebrafish Neutrophil Migration Assay

This in vivo assay is used to assess the inhibitory effect of PF 1052 on neutrophil migration.

Materials:

- Transgenic zebrafish larvae expressing GFP-labeled neutrophils (e.g., Tg(mpx:GFP))
- PF 1052 solution (in embryo medium)
- Tricaine (anesthetic)
- Microscope with fluorescence imaging capabilities

Procedure:

- At 3 days post-fertilization (dpf), treat zebrafish larvae with the desired concentration of PF 1052 in embryo medium for a specified pre-incubation period.
- Anesthetize the larvae with tricaine.
- Induce a tail fin injury using a sterile needle or blade to create a localized inflammatory stimulus.
- Return the larvae to the PF 1052 solution.
- After a set period (e.g., 3-4 hours), image the tail fin region of the larvae using a fluorescence microscope.
- Quantify the number of neutrophils that have migrated to the site of injury in both PF 1052-treated and control (vehicle-treated) larvae.

Conclusion

Antibiotic PF 1052 is a fascinating natural product with a dual role as an antimicrobial and a specific inhibitor of neutrophil migration. Its PI3K-independent mechanism of action in neutrophils makes it a valuable tool for studying the complex signaling pathways that govern leukocyte motility and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols and data summarized in this guide provide a solid foundation for further research into this promising compound. Future studies should focus on elucidating its precise molecular target in neutrophils and expanding the evaluation of its antimicrobial spectrum.

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